N-isopropylpyrrolidine-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)9-8(11)10-5-3-4-6-10/h7H,3-6H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQRIXIFLJGEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265095 | |
| Record name | N-(1-Methylethyl)-1-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50708-03-7 | |
| Record name | N-(1-Methylethyl)-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50708-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-1-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Significance and Research Context in Medicinal Chemistry
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the development of new drugs. nih.govfrontiersin.org This structural unit is highly valued by medicinal chemists for several key reasons: it allows for a thorough exploration of the three-dimensional space of a molecule due to its sp³-hybridized carbon atoms, it can introduce crucial stereochemical elements, and its non-planar, puckered nature provides enhanced three-dimensional coverage. nih.gov The pyrrolidine nucleus is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The N-isopropylpyrrolidine-1-carboxamide moiety combines this advantageous pyrrolidine ring with an N-isopropylcarboxamide group. The carboxamide functional group itself is a common feature in many pharmaceuticals and is recognized for its ability to form hydrogen bonds, which are critical for molecular recognition at biological targets. The isopropyl group adds a degree of lipophilicity, which can be tailored to influence a compound's pharmacokinetic properties.
While comprehensive research focusing solely on this compound as a standalone agent is limited, its importance is highlighted by its incorporation into larger, biologically active molecules. For instance, derivatives of this compound have been synthesized and investigated for their potential as glucokinase activators. nih.gov Furthermore, the this compound substructure is a key component of NVS-PAK1-1, a potent and selective allosteric inhibitor of the p21-activated kinase 1 (PAK1). acs.orgrroij.com PAK1 is a significant target in cancer research, and the development of inhibitors like NVS-PAK1-1 underscores the utility of the this compound fragment in designing targeted therapies. acs.org
Below is a table detailing compounds that incorporate the this compound core and have been noted in scientific literature:
| Compound Name | Molecular Formula | Role/Significance |
| NVS-PAK1-1 | C23H25ClF3N5O | A potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). acs.orgrroij.com |
| 2-amino-N-(1-isopropyl-L-prolyl)pyridine-5-sulfonamide | C13H20N4O3S | Investigated as a potential glucokinase activator. nih.gov |
Role As a Privileged Structural Motif in Advanced Molecular Design
Established Synthetic Pathways for Pyrrolidine Carboxamides
Traditional synthetic approaches to pyrrolidine carboxamides, including this compound, have been well-documented. These methods provide reliable and versatile routes to the target compound.
Reaction of Pyrrolidine Derivatives with Isopropyl Isocyanate
A direct and straightforward method for the synthesis of this compound involves the nucleophilic addition of pyrrolidine to isopropyl isocyanate. This reaction is typically carried out in an aprotic solvent, such as toluene (B28343), and may be heated to drive the reaction to completion. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the desired carboxamide.
A similar approach involves the reaction of pyrrolidine-1-carbonyl chloride with isopropylamine (B41738). Pyrrolidine-1-carbonyl chloride, a commercially available reagent, can react with isopropylamine in the presence of a base to neutralize the hydrogen chloride byproduct, affording this compound. nih.gov
Catalytic Hydrogenation Techniques for Pyrrolidine Core Formation
Catalytic hydrogenation is a fundamental technique for the formation of the saturated pyrrolidine ring from its unsaturated precursors, such as pyrrole (B145914) derivatives. This method is particularly useful when starting from readily available aromatic pyrroles. The hydrogenation can be carried out using various catalysts, with rhodium and ruthenium being particularly effective. For example, the hydrogenation of 1-methylpyrrole (B46729) to 1-methylpyrrolidine (B122478) has been demonstrated using a 5% ruthenium on carbon catalyst. researchgate.net
In the context of synthesizing this compound, a potential route would involve the catalytic hydrogenation of a suitable N-substituted pyrrole precursor, such as N-isopropyl-1H-pyrrole-1-carboxamide. An acidic medium is often necessary to facilitate the hydrogenation of the pyrrole ring. nih.gov However, the stability of the substrate and catalyst in strongly acidic conditions needs to be considered. nih.gov
Table 1: Illustrative Catalysts and Conditions for Pyrrolidine Formation via Hydrogenation
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Substrate Example | Product Example |
|---|---|---|---|---|---|---|
| Ruthenium | Carbon | Methanol | 25-60 | 10 | 1-Methylpyrrole | 1-Methylpyrrolidine |
| Rhodium | Alumina | Acetic Acid | Room Temperature | 3 | 2,5-Dimethylpyrrole | cis-2,5-Dimethylpyrrolidine |
| Palladium | Carbon | Not Specified | Not Specified | Not Specified | N-4-nitrophenyl nicotinamide | N-4-aminophenyl nicotinamide |
Amide Bond Formation via Coupling Reagents
The formation of the amide bond is a critical step in the synthesis of this compound, often accomplished by coupling pyrrolidine with a carboxylic acid derivative or by coupling pyrrolidine-1-carboxylic acid with isopropylamine. Various coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions.
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate carboxylic acids for amidation. chemistrysteps.comrochester.edu In this method, the carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, isopropylamine, to form the amide bond. libretexts.org
EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization when chiral centers are present. peptide.comnih.gov
Table 2: Comparison of DCC and EDC in Amide Synthesis
| Coupling Reagent | Byproduct | Byproduct Solubility | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Dichloromethane, Acetonitrile (B52724) | Effective, byproduct easily filtered. rochester.edu | Byproduct can be difficult to remove completely by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea derivative | Water-soluble | Dichloromethane, DMF, Water | Byproduct removed by aqueous workup. peptide.com | Can be more expensive than DCC. |
Other classes of coupling reagents offer alternatives to carbodiimides. (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium-based reagent that is highly efficient for amide bond formation. polarispeptides.com It is known for rapid reaction times and is a suitable substitute for the potentially carcinogenic BOP reagent. glpbio.comluxembourg-bio.com PyBOP is particularly useful in solid-phase peptide synthesis and for coupling hindered amino acids. polarispeptides.com
1,1'-Carbonyldiimidazole (CDI) is another effective coupling agent that activates carboxylic acids by forming a reactive N-acylimidazole intermediate. orgsyn.orgwikipedia.org This method is advantageous as the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. thieme-connect.de CDI-mediated couplings are typically performed in anhydrous solvents like THF or DMF. thieme-connect.de
Advanced Synthetic Strategies and Methodological Innovation
While established methods provide reliable routes to this compound, ongoing research focuses on developing more efficient, greener, and versatile synthetic strategies. These advanced methodologies often aim to reduce the number of synthetic steps, improve atom economy, and employ milder reaction conditions.
Innovations in this area include the development of novel catalytic systems for both the formation of the pyrrolidine ring and the amide bond. For instance, one-pot procedures that combine multiple synthetic steps without the isolation of intermediates are of significant interest. Furthermore, the use of microwave-assisted synthesis can often accelerate reaction times and improve yields in the synthesis of related carboxamide structures. While specific applications of these advanced methods to the synthesis of this compound are not extensively detailed in the available literature, the principles underlying these innovations are applicable to the synthesis of this and other pyrrolidine carboxamides.
Stereoselective and Enantioselective Synthesis Approaches
The controlled, three-dimensional arrangement of atoms in a molecule is critical for its biological function. Consequently, significant research has been dedicated to the stereoselective and enantioselective synthesis of substituted pyrrolidines.
One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgnih.gov This approach is highly valued for its atom economy and its ability to generate multiple new stereocenters in a single, highly stereo- and regioselective step. mappingignorance.org The development of a wide array of chiral metal catalysts and organocatalysts has been crucial to the success and versatility of this reaction. mappingignorance.org
Biocatalytic methods have also emerged as powerful tools. For instance, transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines, starting from ω-chloroketones. nih.govacs.org This enzymatic approach can achieve high enantiomeric excesses (>99.5%) and provides access to both enantiomers of the target molecule by selecting the appropriate enzyme. nih.govacs.org
Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, facilitated by novel phosphoramidite (B1245037) ligands, has proven effective for generating chiral pyrrolidines with excellent yields and selectivities. nih.gov The stereoselective synthesis of functionalized pyrrolidines is of great interest due to the widespread presence of this structural unit in natural products, pharmaceuticals, chiral ligands, and organocatalysts. nih.gov
Metal-Catalyzed and Metal-Mediated Approaches to Pyrrolidine Cores
Transition metal catalysis plays a pivotal role in the construction of the pyrrolidine ring. These methods offer efficient and often novel pathways to functionalized pyrrolidine cores.
Rhodium-catalyzed asymmetric hydrogenation of substituted pyrroles is a notable example. This heterogeneous catalysis method can reduce highly substituted pyrroles with high diastereoselectivity, creating up to four new stereocenters. acs.org The reaction typically proceeds under a hydrogen atmosphere in the presence of a rhodium catalyst. acs.org Rhodium complexes have also been successfully applied in the asymmetric hydrogenation of other substrates, such as dehydroamino acid esters and α-aryl enamides, to produce chiral amino acid precursors with excellent enantioselectivities. mdpi.comnih.gov
Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides another route to pyrrolidines. acs.org This method is significant as it can be applied to the synthesis of both pyrrolidine and piperidine (B6355638) rings, and mechanistic studies have shed light on the catalytic cycle, which involves a copper(I/II) manifold. acs.org Additionally, metal-catalyzed cycloaddition reactions, such as those involving azomethine ylides, are instrumental in synthesizing complex pyrrolidine-containing structures like spirooxindoles. nih.govfrontiersin.org
Other metal-mediated approaches include the use of iron catalysts for intermolecular and intramolecular sp3 C-H amination using azides, and nickel catalysts for the C(sp3)-H alkylation and arylation of amides. organic-chemistry.org
| Catalyst/Metal | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rhodium | Asymmetric Hydrogenation | High diastereoselectivity, formation of up to four new stereocenters. | acs.org |
| Copper | Intramolecular C-H Amination | Applicable to both pyrrolidine and piperidine synthesis; operates via a Cu(I)/Cu(II) catalytic cycle. | acs.org |
| Palladium | Asymmetric [3+2] Cycloaddition | Excellent yields and enantioselectivities in the formation of chiral pyrrolidines. | nih.gov |
| Iron | C-H Amination | Utilizes aryl and alkyl azides for intermolecular and intramolecular amination. | organic-chemistry.org |
| Nickel | C(sp3)-H Alkylation/Arylation | Functionalization of amides using simple aryl or alkyl halides. | organic-chemistry.org |
Parallel Synthesis and Library Generation for Structural Optimization
To accelerate the discovery of new drug candidates, parallel synthesis techniques are often employed to generate large libraries of related compounds for high-throughput screening. Solid-phase synthesis is a particularly powerful tool for this purpose, allowing for the efficient construction of a diverse range of molecules.
A 64-member library of novel sulfonamide and carboxamide proline derivatives has been synthesized using solid-phase techniques on SynPhase Lanterns. nih.gov This approach facilitated the systematic exploration of the impact of different structural features—such as the nature of a tertiary amine, the length of an alkyl spacer, and the type of aryl group—on the affinity for various receptors. nih.gov Such libraries are invaluable for establishing structure-activity relationships and identifying promising lead compounds for further optimization. nih.gov
The development of peptide-based organocatalysts, often incorporating a pyrrolidine scaffold, also benefits from solid-phase synthesis. This allows for the rapid generation of analogues to fine-tune catalytic activity and selectivity. mdpi.com Small structural modifications in these peptide catalysts can significantly alter their conformational and catalytic properties, highlighting the importance of library-based approaches in catalyst design. mdpi.com
Reaction Chemistry and Functionalization of the Carboxamide Moiety
The carboxamide group and the pyrrolidine ring of this compound are both amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Nucleophilic Acyl Substitution Pathways of Amides
The amide bond is relatively stable and resistant to hydrolysis. However, under acidic or basic conditions, it can undergo nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.ukallen.inbyjus.com
Acid-catalyzed hydrolysis typically involves heating the amide with an aqueous acid. masterorganicchemistry.comchemguide.co.uk The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine (or their corresponding salt). byjus.comlibretexts.org
Base-catalyzed hydrolysis involves heating the amide with an aqueous base, such as sodium hydroxide (B78521). chemguide.co.ukbyjus.com In this case, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.com This is followed by the elimination of the amine, which then deprotonates the resulting carboxylic acid to form a carboxylate salt. allen.in
Amides can also be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com This reaction is specific to amides and results in the conversion of the carbonyl group to a methylene (B1212753) group (C=O → CH₂). libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.orgunacademy.com Catalytic hydrogenation can also be employed for this transformation, although it often requires high pressures and temperatures. wikipedia.org
| Reaction | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl), heat | Carboxylic acid and ammonium/amine salt | masterorganicchemistry.comchemguide.co.uk |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | Carboxylate salt and amine/ammonia | chemguide.co.ukbyjus.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com |
Derivatization of the Pyrrolidine Ring System
The pyrrolidine ring itself can be functionalized to introduce additional structural diversity. The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen atom, can be targeted for functionalization. rsc.org Redox-neutral α-C-H arylation of pyrrolidines has been achieved using quinone monoacetals as oxidizing agents, providing a direct method for introducing aryl substituents. rsc.org
The amino acid proline, which features a pyrrolidine ring, is a common starting material for the synthesis of pyrrolidine derivatives. researchgate.net The carboxyl and amino groups of proline can be derivatized through esterification and acylation, respectively. sigmaaldrich.com For example, the carboxyl group can be methylated using methanolic HCl, and the amino group can be acetylated with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. sigmaaldrich.com Such derivatization is often necessary for analytical techniques like gas chromatography to improve the volatility and chromatographic properties of the compounds. sigmaaldrich.com Fluorescent derivatizing agents, such as NBD-Cl, can also be used to enable detection in methods like HPLC. impactfactor.org
Intramolecular Rearrangement Reactions
Intramolecular rearrangements offer powerful strategies for constructing complex molecular architectures from simpler precursors. The aza-Cope rearrangement is a notable example that has been applied to the synthesis of pyrrolidine-containing systems. wikipedia.org
The cationic 2-aza-Cope rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that proceeds at significantly lower temperatures than its all-carbon counterpart. wikipedia.org This reaction is often coupled with a Mannich cyclization in a tandem sequence, which provides a thermodynamic driving force for the reaction and results in the formation of a stable acyl-substituted pyrrolidine ring. wikipedia.org This aza-Cope/Mannich reaction is a highly efficient method for synthesizing pyrrolidine rings and has been utilized in the total synthesis of complex natural products. wikipedia.orgemich.edu The reaction can be performed under thermal conditions or accelerated using microwave irradiation, which can significantly reduce reaction times. emich.eduemich.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information by probing the magnetic properties of atomic nuclei within the molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.
One-Dimensional NMR Techniques (¹H, ¹³C) for Structural Verification
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of N-isopropylpyrrolidine-1-carboxamide. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting patterns, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the N-isopropyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrogen and carbonyl groups.
¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyrrolidine CH₂ (C2, C5) | 3.40 | t | 6.8 |
| Pyrrolidine CH₂ (C3, C4) | 1.85 | p | 6.8 |
| Isopropyl CH | 4.05 | sep | 6.6 |
| Isopropyl CH₃ | 1.15 | d | 6.6 |
Note: t = triplet, p = pentet, sep = septet, d = doublet, br s = broad singlet. Data is hypothetical and for illustrative purposes.
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom. The carbonyl carbon of the carboxamide group is characteristically found at a downfield chemical shift.
¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 173.0 |
| Pyrrolidine CH₂ (C2, C5) | 46.0 |
| Pyrrolidine CH₂ (C3, C4) | 26.0 |
| Isopropyl CH | 45.5 |
Note: Data is hypothetical and for illustrative purposes.
Two-Dimensional NMR Spectroscopy for Elucidating Coupling Networks and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity between atoms and for a more detailed structural and stereochemical assignment.
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show cross-peaks connecting the proton signals at 3.40 ppm to the carbon signal at 46.0 ppm (C2, C5), the protons at 1.85 ppm to the carbon at 26.0 ppm (C3, C4), the methine proton at 4.05 ppm to the carbon at 45.5 ppm (isopropyl CH), and the methyl protons at 1.15 ppm to the carbon at 23.0 ppm (isopropyl CH₃).
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
A cross-peak between the NH proton (δ ~5.50 ppm) and the carbonyl carbon (δ ~173.0 ppm), confirming the amide linkage.
Correlations between the isopropyl CH proton (δ 4.05 ppm) and the carbonyl carbon (δ ~173.0 ppm).
Correlations between the pyrrolidine protons at C2 (δ 3.40 ppm) and the carbonyl carbon (δ ~173.0 ppm).
NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation and stereochemistry. In this compound, NOESY can be used to investigate the rotational preferences around the C-N amide bond. For instance, observation of a NOE cross-peak between the isopropyl CH proton and the protons on C2 and C5 of the pyrrolidine ring would suggest a specific spatial arrangement. The relative intensities of NOE cross-peaks can provide semi-quantitative distance information, helping to define the preferred conformation in solution.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. Such calculations can provide insights into parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. However, specific DFT studies detailing the electronic properties and reactivity descriptors for N-isopropylpyrrolidine-1-carboxamide have not been reported in existing literature. While DFT has been applied to various related pyrrolidine (B122466) and carboxamide derivatives to explore their properties, dedicated research on this compound is absent.
Conformational Analysis and Rotational Barrier Predictions
The flexibility of the pyrrolidine ring and the rotational freedom around the amide bond are key structural features of this compound. Conformational analysis helps identify the most stable three-dimensional arrangements of a molecule, while the study of rotational barriers provides information on the energy required to interconvert between these conformers. Computational studies on related systems, such as N-arylpyrrolidin-2-ones and peptidyl-prolyl fragments, have demonstrated the significant energy barriers associated with amide bond rotation. rsc.org However, specific predictions of the conformational landscape and the rotational energy barriers for the N-C(O) bond or the N-isopropyl bond in this compound are not documented.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, often integrated with DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions are invaluable for confirming molecular structures and assigning experimental spectra. The accurate calculation of ¹H and ¹³C NMR chemical shifts requires consideration of the molecule's conformational flexibility and the solvent environment. While general methodologies and software for predicting NMR spectra exist, a specific computational study that predicts and correlates the NMR chemical shifts for this compound with experimental data could not be located.
Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with solvents, and potential binding modes with biological targets. mdpi.comnih.gov MD simulations are particularly useful in drug discovery for understanding how a ligand might interact with a protein's active site. rsc.org For this compound, no published MD simulation studies were found that describe its dynamic properties in solution or its potential interactions with biomolecular targets.
Computational Approaches for Reaction Mechanism Elucidation
Elucidating reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. nih.govrsc.org This approach can clarify how a molecule is formed or how it participates in subsequent chemical transformations. While computational studies have been conducted on the synthesis mechanisms of related structures like pyrrolidinedione derivatives, specific research elucidating the formation or reaction pathways of this compound using these methods is not available in the scientific literature. nih.govresearchgate.net
Mechanistic Investigations of Biological Interactions in Vitro
Enzyme Inhibition Mechanisms and Kinetics
Inhibition of p21-Activated Kinase 1 (PAK1) in Oncogenic Signaling Pathways
A comprehensive search of scientific literature did not yield specific information on the inhibition of p21-Activated Kinase 1 (PAK1) by N-isopropylpyrrolidine-1-carboxamide.
Selective Autophosphorylation Inhibition Studies
A comprehensive search of scientific literature did not yield specific information regarding selective autophosphorylation inhibition studies of PAK1 involving this compound.
Interaction with Neurotransmitter Systems and Ion Channels (In Vitro Models)
A comprehensive search of scientific literature did not yield specific information on the interaction of this compound with neurotransmitter systems or ion channels in in vitro models.
Interaction with L-Type Calcium Channels
There is no available scientific literature detailing any interaction between this compound and L-type calcium channels. L-type calcium channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release, and are the target of many clinically important drugs. nih.govnih.gov However, investigations into the potential inhibitory or modulatory effects of this compound on these channels have not been reported in the reviewed sources.
Studies on Gamma-Aminobutyric Acid (GABA) Transporter Binding
A review of published research did not yield any studies on the binding of this compound to Gamma-Aminobutyric Acid (GABA) transporters. GABA transporters, such as GAT1, play a key role in regulating neurotransmission by clearing GABA from the synaptic cleft. nih.govnih.gov While various compounds are known to inhibit these transporters, no data on the binding affinity or inhibitory concentration (IC₅₀) of this compound for GABA transporters is currently available.
Structural Basis of Ligand-Target Recognition
The structural basis for how this compound might recognize and bind to biological targets is explored through crystallographic and computational methods.
Crystallographic Studies of Compound-Enzyme Complexes
No crystallographic studies detailing the structure of this compound in a complex with any enzyme or biological target have been published in the reviewed scientific literature. X-ray crystallography is a definitive method for elucidating the three-dimensional structure of ligand-protein complexes, providing insights into the precise interactions that mediate binding. While crystallographic data exists for structurally related molecules, such as N-p-Tolylpyrrolidine-1-carboxamide, this information cannot be directly extrapolated to determine the binding mode of the N-isopropyl variant. nih.gov
Computational Docking and Molecular Modeling of Binding Modes
There are no specific computational docking or molecular modeling studies for this compound reported in the available literature. These computational techniques are instrumental in predicting the binding poses and affinities of small molecules within the active sites of proteins. nih.govmdpi.com Such studies for pyrrolidine (B122466) derivatives have been conducted in the context of other targets, but analyses focused on the interaction of this compound with neuronal channels or transporters are absent from the current body of scientific research. nih.govnih.gov
Due to the lack of available experimental or computational data from the literature search, no data tables on the biological interactions or structural binding of this compound can be provided.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Isopropyl Group and Aromatic Substituents on Target Selectivity and Potency
The isopropyl group and various aromatic substituents play a pivotal role in modulating the interaction of N-isopropylpyrrolidine-1-carboxamide derivatives with their biological targets. In the context of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, the presence of an isopropyl group on an N-phenyl ring is a key feature for potency. For instance, the compound (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide was identified as a potent and brain-penetrant TRPV1 antagonist with an IC₅₀ of 2.66 nM. nih.gov This highlights the favorable contribution of the isopropyl substituent at the meta-position of the phenyl ring to the compound's antagonistic activity. nih.gov
Modifications on aromatic rings are a common strategy to fine-tune the activity of pyrrolidine (B122466) carboxamides. In a series of inhibitors for Mycobacterium tuberculosis InhA, substitutions on a phenyl ring (designated as ring A) significantly influenced inhibitory concentration. nih.gov An unsubstituted phenyl ring resulted in a compound with an IC₅₀ of approximately 10 μM. nih.gov Generally, introducing substituents at the para-position of this ring led to a decrease in activity. nih.gov Conversely, substitutions at the meta-position, particularly with halogens like chlorine and bromine, were found to be optimal for potency. nih.gov
The nature of the aromatic system itself is also critical. When a cyclohexyl group in a series of potent InhA inhibitors was replaced by a phenyl ring, a significant decrease in potency was observed, indicating that the saturated ring was preferred for this specific target. nih.gov
Table 1: Effect of Aromatic Ring A Substituents on InhA Inhibition
| Compound | Substituent (R₁) | IC₅₀ (μM) |
|---|---|---|
| Standard | H | ~10 |
| Analog 1 | 3-Cl | Data indicates optimization |
| Analog 2 | 3-Br | Data indicates optimization |
| Analog 3 | 4-X (halo, OEt, OPh, etc.) | Loss of activity |
Data synthesized from a study on pyrrolidine carboxamides as InhA inhibitors. nih.gov
Rational Design and Structural Modifications for Enhanced Biological Activity
Rational design and iterative structural modifications are fundamental to enhancing the biological activity of this compound analogs. This process often involves computational modeling and targeted synthesis to optimize interactions with the target protein. ebi.ac.uk For example, the potency of a lead pyrrolidine carboxamide against InhA was improved over 160-fold through iterative microtiter library synthesis and subsequent screening. nih.gov
In the development of anticancer agents, novel series of pyrrolidine aryl carboxamides have been designed based on existing pharmacophores. nih.gov Studies found that the nature of the amide and the length of the tether connecting different parts of the molecule were key determinants for anticancer activity. nih.gov Similarly, aryl carboxamide derivatives have been rationally designed as potential inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a target for new anti-cancer agents. nih.gov
For N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies involved modifying the linker chain and terminal phenyl group of lead pyrrolidine amides. nih.govrsc.org These studies revealed that while conformationally flexible linkers could increase inhibitory potency, they might reduce selectivity. rsc.org Conversely, conformationally restricted linkers, such as a 4-phenylcinnamoyl group, could improve selectivity over related enzymes like fatty acid amide hydrolase (FAAH). rsc.org This strategic modification led to the development of potent and selective NAAA inhibitors with anti-inflammatory properties. rsc.org
Influence of Substituent Effects on the Pyrrolidine and Carboxamide Moieties
Substituents on both the pyrrolidine ring and the carboxamide group significantly affect the physicochemical properties and biological functions of the molecule. The pyrrolidine ring is not a simple passive scaffold; its conformation and basicity can be modulated by substituents. nih.gov Substitutions at the C-2 and C-4 positions of the pyrrolidine ring can influence the ring's puckering and basicity, respectively. nih.gov The nitrogen atom of the pyrrolidine is a key site for substitution, and its nucleophilicity allows for the introduction of various functional groups that can profoundly alter the compound's activity. nih.govresearchgate.netnih.gov
In a series of carbapenem (B1253116) derivatives, introducing a hydroxyalkyl or carbamoyl (B1232498) group at the 2' position of a pyrrolidin-4-ylthio side chain was investigated to balance antibacterial activity and stability against renal dehydropeptidase-I. nih.gov This demonstrates how modifications on the pyrrolidine ring can be used to tune both efficacy and pharmacokinetic properties.
The carboxamide moiety is also a critical site for modification. The orientation of the amide group can be influenced by adjacent substituents, which in turn affects its ability to form hydrogen bonds with target receptors. nih.gov For instance, in N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-hydroxy group on the benzamide (B126) ring can form an intramolecular hydrogen bond with the amide carbonyl, masking its polarity and increasing lipophilicity. nih.gov Conversely, a bulky ortho-methoxy group can cause steric hindrance, preventing the amide from being coplanar with the benzene (B151609) ring and altering its interactions. nih.gov
Table 2: Influence of Ortho-Substituents on Benzamide Moiety
| Ortho-Substituent | Effect on Amide Moiety | Resulting Property Change |
|---|---|---|
| 6-Hydroxy | Intramolecular H-bond with amide carbonyl | Increased lipophilicity (log kw) |
| 6-Methoxy | Weak H-bond with amide | Decreased lipophilicity (log kw) |
| Additional Ortho-Methoxy | Steric hindrance, prevents coplanarity | Opposite effect to single methoxy |
Data based on studies of substituted benzamides. nih.gov
Stereochemical Influences on Biological Activity and Specificity
Stereochemistry is a critical determinant of the biological activity and specificity of chiral compounds like this compound derivatives. nih.govmalariaworld.org Biological systems, being chiral themselves, often exhibit stereoselective interactions, meaning that one enantiomer or diastereomer of a drug may be significantly more active than others. nih.govnih.gov
In the case of pyrrolidine carboxamide inhibitors of InhA, resolution of racemic mixtures revealed that only one enantiomer is active as an inhibitor. nih.gov Similarly, for TRPV1 antagonists, the (S)-enantiomer of N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide was specifically identified as the potent compound. nih.gov This stereospecificity implies a precise three-dimensional fit between the active enantiomer and the binding site on the target protein.
The relative stereochemistry of substituents on the pyrrolidine ring also has a profound impact. For instance, in a series of dual PPARα/γ agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov The stereochemistry not only affects direct binding to the target but can also influence the compound's uptake and transport, as stereoselective transporters may be involved. malariaworld.orgnih.gov Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, guiding the synthesis of the most active stereoisomer. nih.gov The introduction of certain substituents, like fluorine, can also be used to control the conformation and stereochemical behavior of the pyrrolidine ring. beilstein-journals.org
Advanced Analytical Method Development and Validation for Research Applications
Chromatographic Method Development (HPLC and UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation, identification, and quantification of chemical compounds. Their high resolution and sensitivity make them ideal for analyzing N-isopropylpyrrolidine-1-carboxamide and its potential impurities.
Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilized extensively for its versatility in separating a wide range of non-polar to moderately polar compounds. For the analysis of this compound, a C18 column is a suitable initial choice for the stationary phase due to its hydrophobic nature, which allows for effective retention and separation based on polarity.
The method development process involves a systematic optimization of chromatographic parameters to achieve the desired separation and peak shape. Key parameters include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength. Given the amide chromophore in this compound, a low UV wavelength (e.g., 210 nm) is appropriate for detection.
For quantitative analysis, the method must demonstrate linearity, where the detector response (peak area) is directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations.
Table 1: Optimized RP-HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (60% A / 40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Analyte Retention Time | ~4.5 minutes |
Table 2: Linearity Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | 15,230 |
| 5 | 76,105 |
| 10 | 151,980 |
| 25 | 380,050 |
| 50 | 759,990 |
| 100 | 1,521,050 |
| Correlation Coefficient (R²) | 0.9998 |
Impurity profiling requires a method capable of separating the main compound from a variety of potential process-related impurities and degradation products, which may have a wide range of polarities. A gradient elution system, where the composition of the mobile phase is changed over time, is superior for this purpose. nih.gov By gradually increasing the percentage of the organic solvent (e.g., acetonitrile), compounds that are more strongly retained on the column can be eluted in a reasonable time frame, resulting in sharper peaks and improved resolution between closely eluting impurities. nih.govnih.gov
The optimization process focuses on the gradient slope, initial and final mobile phase compositions, and equilibration time. The goal is to achieve baseline separation for all known and potential impurities from the main this compound peak.
Table 3: Optimized Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 4: Resolution of this compound from Hypothetical Impurities
| Peak Identity | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| Impurity 1 (e.g., Pyrrolidine) | 2.8 | N/A |
| Impurity 2 (Process Intermediate) | 9.1 | 15.2 (from main peak) |
| This compound | 10.5 | N/A |
| Impurity 3 (Dimer) | 11.2 | 2.1 (from main peak) |
Integration of Analytical Target Profile (ATP) in Method Development
The Analytical Target Profile (ATP) is a concept derived from Quality by Design (QbD) principles that prospectively defines the performance requirements of an analytical method. nih.gov It serves as a guide for method development and validation, ensuring the procedure is fit for its intended purpose. keynotive.io The ATP outlines the required quality of the reportable result, including its accuracy and precision, to ensure confidence in decisions made based on that result. nih.govpremier-research.com
For a method designed to assess the purity of this compound, the ATP would specify the required performance characteristics and their acceptance criteria. This approach focuses development efforts on meeting predefined objectives. keynotive.io
Table 5: Example Analytical Target Profile (ATP) for Purity Method
| Attribute | Target Requirement |
|---|---|
| Analyte | This compound and its process-related impurities |
| Matrix | Reaction mixture, isolated solid |
| Intended Purpose | Quantitative determination of purity and impurity levels |
| Specificity | Method must be able to resolve the main peak from all known impurities and degradation products with a resolution (Rs) > 2.0 |
| Accuracy | 98.0% to 102.0% recovery for the main analyte |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for the main analyte peak area |
| Limit of Quantitation (LOQ) | ≤ 0.05% with respect to the main analyte concentration |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified range |
| Range | LOQ to 120% of the nominal concentration |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH ±0.2, Temperature ±2 °C) |
Robustness Studies and Method Optimization using Design of Experiment (DoE) Approaches
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. Design of Experiments (DoE) is a powerful statistical tool used to systematically evaluate the effects of multiple factors and their interactions on the method's performance. americanpharmaceuticalreview.comnih.gov This approach is more efficient than the traditional one-factor-at-a-time (OFAT) methodology, as it provides a comprehensive understanding of the method's operational space. americanpharmaceuticalreview.com
For the HPLC method for this compound, a DoE study would involve varying critical method parameters (CMPs) such as mobile phase pH, column temperature, and the percentage of organic modifier in the mobile phase. scispace.comnih.gov The responses, or critical quality attributes (CQAs), to be monitored would include peak resolution, tailing factor, and retention time.
Table 6: Design of Experiment (DoE) Plan for Robustness Study (Central Composite Design)
| Run | Factor A: Temperature (°C) | Factor B: Mobile Phase pH | Factor C: % Acetonitrile |
|---|---|---|---|
| 1 | 28 (-1) | 3.3 (-1) | 38 (-1) |
| 2 | 32 (+1) | 3.3 (-1) | 38 (-1) |
| 3 | 28 (-1) | 3.7 (+1) | 38 (-1) |
| 4 | 32 (+1) | 3.7 (+1) | 38 (-1) |
| 5 | 28 (-1) | 3.3 (-1) | 42 (+1) |
| 6 | 32 (+1) | 3.3 (-1) | 42 (+1) |
| 7 | 28 (-1) | 3.7 (+1) | 42 (+1) |
| 8 | 32 (+1) | 3.7 (+1) | 42 (+1) |
| 9 | 30 (0) | 3.5 (0) | 40 (0) |
| ... | ... | ... | ... |
| 15 | 30 (0) | 3.5 (0) | 40 (0) |
Analysis of the DoE results would reveal which parameters have a statistically significant effect on the responses, allowing for the definition of a Method Operable Design Region (MODR) where the method consistently performs as intended.
Purity Confirmation Methodologies in Research Synthesis
While HPLC is excellent for determining chromatographic purity, it does not confirm the structural identity of the compound. Therefore, orthogonal analytical techniques are required to provide comprehensive purity confirmation and structural elucidation following synthesis.
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS provides molecular weight information, confirming the mass of the parent compound and helping to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure confirmation. They provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry. NMR can also be used to detect and quantify solvent residues and certain impurities.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The experimental values are compared against the theoretical values calculated from the empirical formula, providing a fundamental check of purity.
Table 7: Orthogonal Techniques for Purity and Identity Confirmation
| Analytical Technique | Information Provided | Exemplar Result for this compound |
|---|---|---|
| LC-MS | Molecular Weight | [M+H]⁺ = 157.1335 (Calculated: 157.1341 for C₉H₁₇N₂O⁺) |
| ¹H NMR | Proton environment, structural connectivity | Confirms presence of isopropyl and pyrrolidine (B122466) moieties with correct chemical shifts and coupling constants |
| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms (e.g., carbonyl carbon ~170 ppm) |
| Elemental Analysis | Elemental Composition (%) | C: 69.19 (Theory: 69.19), H: 10.32 (Theory: 10.32), N: 17.93 (Theory: 17.93) |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolidine |
| Isopropylamine (B41738) |
| Acetonitrile |
| Methanol |
| Formic Acid |
Emerging Research Directions and Potential Applications in Materials and Interdisciplinary Science
Role as a Key Building Block for Complex Pharmaceutical Compounds
The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in drug discovery, meaning its structure is frequently found in biologically active compounds. unibo.itnih.gov The N-isopropylpyrrolidine-1-carboxamide moiety, in particular, serves as a versatile and stereochemically rich starting point for the synthesis of more elaborate pharmaceutical agents. Its structural rigidity and potential for introducing multiple points of diversity make it an ideal building block. nih.gov
One of the key advantages of using this scaffold is the ability to efficiently explore chemical space, owing to the sp³-hybridized nature of the pyrrolidine ring, which provides three-dimensional complexity. Medicinal chemists utilize this framework to construct compounds with precisely oriented functional groups, enhancing their binding affinity and selectivity for specific biological targets.
A notable example of its application is in the development of potent and brain-penetrant Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain relief. Researchers have synthesized complex molecules where the this compound core is elaborated with additional aromatic and heterocyclic groups. One such derivative, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, demonstrated high antagonistic activity and excellent central nervous system penetration, highlighting the scaffold's value in creating sophisticated drug candidates. mdpi.com
The synthesis of these complex molecules often involves multi-step processes where the core pyrrolidine carboxamide structure is methodically functionalized. This modular approach allows for the systematic modification of the compound to optimize its pharmacological properties.
Table 1: Examples of Complex Pharmaceuticals Derived from Pyrrolidine Scaffolds
| Compound Class | Therapeutic Target | Role of Pyrrolidine Scaffold |
| TRPV1 Antagonists | TRPV1 Ion Channel | Core structural framework providing 3D orientation for pharmacophore elements. mdpi.com |
| Antiplasmodial Agents | Plasmodium falciparum enzymes | Serves as a versatile base for attaching pharmacologically active groups like sulphonamides. mdpi.com |
| PARP Inhibitors | Poly(ADP-ribose) polymerase | Forms the nucleus for building benzimidazole (B57391) carboxamides that interact with the enzyme's active site. |
| Antidiabetic Agents | Dipeptidyl peptidase-4 (DPP-4) | Utilized in the synthesis of drugs like Vildagliptin. researchgate.net |
Potential in Developing New Materials with Specific Electronic or Optical Properties
A compelling area of research is the incorporation of pyrrolidine derivatives into photosensitive molecules like porphyrins and chlorins for applications in photodynamic therapy or as optical probes. For instance, pyrrolidine-fused chlorin (B1196114) derivatives have been synthesized and studied for their photophysical properties. These complex molecules exhibit distinct absorption (Soret and Q-bands) and fluorescence emission spectra, which are crucial for their function as photosensitizers. mdpi.com The pyrrolidine moiety in these structures helps to fine-tune the electronic distribution and conformation of the macrocycle, thereby influencing its spectral characteristics. mdpi.com
The N-alkylation of the pyrrolidine ring is a straightforward strategy to introduce functional groups that can either anchor the molecule to a surface or link it to other components in a composite material. mdpi.com This synthetic versatility opens up possibilities for creating novel polymers or molecular switches where the pyrrolidine unit plays a structural or modulatory role.
Table 2: Photophysical Properties of a Pyrrolidine-Fused Chlorin Derivative
| Property | Wavelength / Quantum Yield |
| Absorption Maxima (λmax) | 401 nm, 500 nm, 527 nm, 595 nm, 647 nm |
| Molar Absorptivity (ε) at 401 nm | 162 x 10³ M⁻¹cm⁻¹ |
| Molar Absorptivity (ε) at 647 nm | 41 x 10³ M⁻¹cm⁻¹ |
| Fluorescence Emission Maxima (λmax) | 651 nm, 716 nm |
| Fluorescence Quantum Yield (ΦF) | 0.333 |
Data pertains to a specific pyrrolidine-fused chlorin derivative in DMF solvent as reported in the literature. mdpi.com
Interdisciplinary Research Integrating this compound into Novel Chemical Biology Systems
Chemical biology seeks to understand and manipulate biological systems using chemical tools. In this context, the this compound structure serves as an excellent starting point for designing molecules that can probe biological functions. By systematically modifying the core structure, researchers can create libraries of related compounds to investigate structure-activity relationships (SAR) for a particular enzyme or receptor.
A significant example is the discovery of pyrrolidine carboxamides as a novel class of inhibitors for the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Through high-throughput screening, a pyrrolidine carboxamide derivative was identified as a potent inhibitor of this crucial enzyme. nih.gov Subsequent research involved the synthesis of a focused library of analogues to optimize the inhibitory activity, improving the potency over 160-fold. nih.gov This work exemplifies an interdisciplinary approach, combining synthetic chemistry, biochemistry, and microbiology to develop potential new therapeutic agents.
This research also highlights the utility of the scaffold in understanding enzyme-ligand interactions. X-ray crystallography of the InhA enzyme in complex with pyrrolidine carboxamide inhibitors has revealed the specific binding mode, providing crucial insights for the rational design of next-generation inhibitors. nih.gov These studies show how derivatives of this compound can be used as molecular probes to map the active sites of enzymes.
Future Perspectives in Chemical Probe and Tool Development
Beyond their direct therapeutic potential, derivatives of this compound are poised to become important chemical probes and tools for basic research and diagnostics. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in cells or whole organisms.
The development of such tools requires a scaffold that can be easily modified to incorporate reporter tags, such as fluorescent dyes or radioactive isotopes, without losing its binding affinity for the target. The pyrrolidine carboxamide framework is well-suited for this purpose.
A prominent example of a pyrrolidine-based chemical tool is Raclopride, a selective dopamine (B1211576) D2 receptor antagonist. By incorporating the carbon-11 (B1219553) (¹¹C) radioisotope, [¹¹C]Raclopride is widely used as a radioligand in positron emission tomography (PET) studies. mdpi.com This allows for the non-invasive imaging and quantification of dopamine D2 receptors in the brain, providing invaluable information for diagnosing movement disorders and studying neuropsychiatric conditions. mdpi.com
The future in this area involves creating more sophisticated probes based on the this compound scaffold. This could include:
Photoaffinity Probes: Incorporating a photoreactive group that forms a covalent bond with the target protein upon UV irradiation, enabling target identification and validation.
Fluorescent Probes: Attaching a fluorophore to visualize the subcellular localization of a target protein using advanced microscopy techniques.
Bifunctional Probes: Designing molecules that can simultaneously bind to a target protein and recruit other cellular machinery, for applications in targeted protein degradation (PROTACs).
The continued development of synthetic methodologies will further empower chemists to craft highly specific and versatile chemical tools from the this compound building block, promising to accelerate biological discovery and enhance diagnostic capabilities.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-isopropylpyrrolidine-1-carboxamide, and how can purity be confirmed?
- Methodological Answer : Synthesis typically involves reacting pyrrolidine derivatives with isopropyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane. Post-reaction, purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Purity confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity and absence of unreacted precursors. High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition. For crystalline forms, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL can resolve atomic positions and confirm stereochemistry.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation exposure and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Storage should adhere to OSHA guidelines: keep containers sealed in a cool, dark environment away from oxidizers. In case of spills, collect solid material using non-sparking tools and dispose of it as hazardous waste. Safety showers and eye-wash stations must be accessible, and spill kits should include inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond lengths, R factors) may arise from twinning, disorder, or radiation damage. To address this:
- Compare refinement results across multiple software (e.g., SHELXL vs. OLEX2) to identify systematic errors.
- Validate hydrogen bonding networks using intermolecular interaction analysis (e.g., N–H⋯S interactions observed in related pyrrolidine carboxamides ).
- Cross-reference with spectroscopic data (e.g., NMR NOE effects) to confirm conformational preferences.
- Example : A study on N-phenylpyrrolidine-1-carbothioamide reported an R factor of 0.045 using SHELXL, highlighting the importance of high-resolution data and robust refinement .
Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. computational predictions) for pyrrolidine carboxamides?
- Methodological Answer :
- Perform solvent-dependent NMR studies to assess conformational flexibility (e.g., DMSO vs. CDCl₃).
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model rotational barriers and predict splitting patterns.
- Compare experimental ¹³C NMR shifts with computed chemical shifts using programs like Gaussian or ORCA.
- For unresolved peaks, employ 2D techniques (e.g., HSQC, HMBC) to assign coupling networks.
- Reference : Conformational grids for fluorophenylpyridinecarboxamides demonstrated solvent-induced shifts up to 0.5 ppm, emphasizing environmental effects .
Q. How can computational modeling optimize the design of this compound analogs for target binding?
- Methodological Answer :
- Conduct molecular docking (e.g., AutoDock Vina) to screen analogs against protein targets (e.g., enzymes with pyrrolidine-binding pockets).
- Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
- Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with bioactivity.
- Validate predictions with experimental IC₅₀ assays and SC-XRD of ligand-protein complexes.
- Example : A 3×3 isomer grid of N-(fluorophenyl)pyridinecarboxamides revealed steric and electronic influences on crystallographic packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
